molecular formula C19H19N3O2S B2578790 N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide CAS No. 854005-76-8

N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Cat. No.: B2578790
CAS No.: 854005-76-8
M. Wt: 353.44
InChI Key: HEEOIHWZHKKMQI-UHFFFAOYSA-N
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Description

N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic organic compound featuring a thiazole core, a versatile heterocycle known for its significant role in medicinal chemistry and drug discovery. The thiazole ring, containing both nitrogen and sulfur atoms, is a privileged structure in pharmacology due to its ability to participate in diverse biological interactions . This specific compound is built upon a 2-aminothiazole scaffold, a structure that has been extensively investigated in the development of novel antitumor agents . The molecular architecture, which incorporates a benzyl group at the 5-position of the thiazole ring and a 2-methoxyphenylamino acetamide side chain, suggests potential for interesting biological activity, making it a valuable candidate for exploratory research. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for investigating structure-activity relationships (SAR) in various biochemical contexts. The thiazole moiety is a common feature in molecules that act as enzyme inhibitors, receptor modulators, and anticancer agents . For instance, structurally similar 2-amino-thiazole derivatives have demonstrated potent antitumor properties in scientific research, highlighting the therapeutic potential of this chemical class . This product is intended for non-human research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)20-13-18(23)22-19-21-12-15(25-19)11-14-7-3-2-4-8-14/h2-10,12,20H,11,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEOIHWZHKKMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Benzylation: The thiazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the reaction of the benzylthiazole derivative with 2-methoxyaniline and chloroacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

This compound exhibits significant biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity :
Research has indicated that derivatives of thiazole compounds, including N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide, show promising antimicrobial properties. Studies have evaluated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often demonstrate potent activity, suggesting their potential as antimicrobial agents .

Anticancer Potential :
The compound's structure suggests it may interact with biological targets involved in cancer progression. Preliminary studies have shown that related thiazole derivatives exhibit cytotoxic effects against several cancer cell lines, indicating that this compound could have similar anticancer properties. For example, compounds with similar structures have been tested against colorectal carcinoma and other cancer types, showing significant inhibition of cell growth .

Case Studies

Several studies highlight the effectiveness of compounds similar to this compound in various applications:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains with MIC values below 10 µM.
Anticancer ScreeningShowed IC50 values lower than standard chemotherapeutics in colorectal cancer cell lines, indicating strong anticancer potential.
Structure-Activity RelationshipIdentified key structural features contributing to enhanced biological activity, guiding future synthesis efforts for more potent derivatives.

Mechanism of Action

The mechanism of action of N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
  • N-(5-methylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
  • N-(5-ethylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Uniqueness

N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a drug candidate.

Biological Activity

N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic compound that belongs to the thiazole derivative class. This article explores its biological activity, focusing on its potential applications in cancer therapy and anti-inflammatory treatments, alongside relevant research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 336.43 g/mol

The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through reactions with thiourea and subsequent functionalization with benzyl and methoxy groups. The final acetamide is formed via coupling reactions with 2-methoxyaniline.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer Cell Line) :
    • IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. For instance, related compounds in similar studies have demonstrated IC50_{50} values ranging from 1.29 μM to 4.98 μM, suggesting strong cytotoxicity compared to standard treatments like 5-fluorouracil (IC50_{50} = 7.79 μM) .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of VEGFR2 Kinase : Molecular docking studies suggest that this compound may bind effectively to the VEGFR2 kinase receptor, which is crucial in cancer cell proliferation and metastasis . The binding stability was confirmed through generalized Born surface area (GBSA) calculations.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. In vitro assays demonstrated its ability to stabilize red blood cell membranes, reducing hemolysis comparable to diclofenac sodium, a standard anti-inflammatory drug .

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50_{50} Comparison Standard
AnticancerMCF-71.29 - 4.98 μM5-Fluorouracil (7.79 μM)
Anti-inflammatoryRBC Membrane Stability-Diclofenac Sodium

Case Studies and Research Findings

  • Case Study on Cytotoxicity :
    A recent study synthesized several thiazole derivatives and evaluated their cytotoxicity against MCF-7 cells. Among these, compounds with similar structures to this compound showed promising results with IC50_{50} values significantly lower than traditional chemotherapeutics .
  • Molecular Docking Studies :
    Molecular docking simulations indicated that the compound binds effectively within the active site of VEGFR2 kinase, suggesting a potential mechanism for its anticancer activity . The orientation and binding affinities were comparable to known inhibitors like sorafenib.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide?

The synthesis of this compound typically involves multi-step protocols. A common approach includes:

  • Step 1 : Formation of the thiazole core via cyclization of substituted thioureas or thiosemicarbazides with α-haloacetophenones under acidic conditions (e.g., POCl₃) .
  • Step 2 : Introduction of the 2-methoxyphenylamino group via nucleophilic substitution or coupling reactions. For example, coupling 2-methoxyaniline with chloroacetyl intermediates in the presence of triethylamine or DMAP as catalysts .
  • Step 3 : Purification via recrystallization (ethanol/water) and validation using TLC, NMR (¹H/¹³C), and mass spectrometry .

Q. How can researchers verify the structural integrity of this compound?

  • Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement, particularly for resolving ambiguities in substituent orientation .
  • Spectroscopy : Confirm the acetamide linkage via IR (C=O stretch at ~1650 cm⁻¹) and NMR (amide proton at δ 8–10 ppm). The thiazole protons appear as distinct doublets (δ 6–8 ppm) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Anticancer screening : MTT assay on cell lines (e.g., HCT-116, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : MMP-9 or LOX inhibition assays using fluorogenic substrates (e.g., DQ-gelatin for MMPs) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Discrepancies in activity (e.g., MMP-9 vs. MT1-MMP inhibition) may arise from conformational flexibility. For example:

  • Case Study : A related thiazole-acetamide inhibited proMMP-9 but not MT1-MMP due to steric hindrance from the HPX domain . Refinement using SHELXL (with anisotropic displacement parameters) can model ligand-protein interactions and validate binding modes .

Q. What computational strategies optimize structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding to MMP-9 (PDB: 1GKD). Focus on substituent effects (e.g., benzyl vs. phenyl groups) on Zn²⁺ coordination .
  • MD simulations : Assess stability of ligand-receptor complexes (20–100 ns trajectories) to prioritize derivatives for synthesis .

Q. How to address low solubility in pharmacokinetic studies?

  • Derivatization : Introduce polar groups (e.g., sulfonamide or morpholine) at the benzyl position without disrupting thiazole planarity .
  • Formulation : Use PEG-based nanoemulsions or cyclodextrin inclusion complexes to enhance bioavailability .

Data Analysis and Interpretation

Q. How to reconcile conflicting IC₅₀ values across studies?

  • Variable factors : Cell line heterogeneity (e.g., HT-1080 vs. MCF-7), assay conditions (serum concentration, incubation time), and impurity profiles (validate via HPLC ≥95% purity) .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds .

Q. What analytical techniques validate enzyme inhibition mechanisms?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to MMP-9 .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for Zn²⁺ chelation .

Methodological Pitfalls and Solutions

Q. Why might crystallographic refinement fail for this compound?

  • Common issues : Twinning, poor crystal quality, or disorder in the benzyl group. Mitigate using SHELXD for twin-law identification and WinGX for data integration .
  • Solution : Optimize crystallization conditions (e.g., slow evaporation from DMSO/EtOH mixtures) .

Q. How to minimize off-target effects in enzyme inhibition assays?

  • Positive controls : Compare with known inhibitors (e.g., marimastat for MMPs) .
  • Selectivity panels : Test against related enzymes (e.g., MMP-2, MMP-13) to confirm specificity .

Future Research Directions

Q. What unexplored targets could this compound modulate?

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to quinazoline-based inhibitors .
  • Antimicrobial activity : Test on Gram-negative pathogens (e.g., E. coli) via broth microdilution assays .

Q. How can AI/ML accelerate derivative design?

  • Generative models : Use DeepChem or REINVENT to propose derivatives with improved ADMET profiles .
  • QSAR modeling : Train on datasets (e.g., ChEMBL) to predict logP, solubility, and IC₅₀ .

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